Pomalidomide-peg5-C2-azide
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Overview
Description
Pomalidomide 4’-PEG5-azide: is a functionalized cereblon ligand used in the development of proteolysis-targeting chimeras (PROTACs). It incorporates an E3 ligase ligand with a polyethylene glycol (PEG) linker and a terminal azide group, making it suitable for conjugation to a target protein ligand . This compound is primarily used in research and development for targeted protein degradation.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pomalidomide 4’-PEG5-azide involves the conjugation of pomalidomide with a PEG5 linker and a terminal azide group. The process typically includes the following steps:
Activation of Pomalidomide: Pomalidomide is activated using a suitable coupling agent.
Linker Attachment: The activated pomalidomide is then reacted with a PEG5 linker.
Azide Introduction: The terminal azide group is introduced to the PEG5 linker
Industrial Production Methods: The industrial production of Pomalidomide 4’-PEG5-azide follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques to ensure a high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Pomalidomide 4’-PEG5-azide undergoes various chemical reactions, including:
Click Chemistry: The azide group readily participates in click chemistry reactions, forming stable triazole linkages with alkynes.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the azide group.
Common Reagents and Conditions:
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Properties
Molecular Formula |
C25H34N6O9 |
---|---|
Molecular Weight |
562.6 g/mol |
IUPAC Name |
4-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C25H34N6O9/c26-30-28-7-9-37-11-13-39-15-17-40-16-14-38-12-10-36-8-6-27-19-3-1-2-18-22(19)25(35)31(24(18)34)20-4-5-21(32)29-23(20)33/h1-3,20,27H,4-17H2,(H,29,32,33) |
InChI Key |
GQNYHWLPMGECRM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCOCCOCCOCCN=[N+]=[N-] |
Origin of Product |
United States |
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